N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a dihydrobenzodioxine ring system, with a carboxamide functional group
Mechanism of Action
Target of Action
It’s structurally similar to nbomes, which are known to have a high binding affinity for 5-ht2a/c and 5-ht1a serotonin receptors .
Mode of Action
Based on its structural similarity to nbomes, it can be hypothesized that it might interact with its targets (serotonin receptors) and induce changes that result in its psychoactive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
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Formation of the Benzodioxine Ring: : The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions. For example, catechol can react with 1,2-dibromoethane in the presence of a base like potassium carbonate to form the benzodioxine ring.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the benzodioxine intermediate with 2-methoxyphenylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
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Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo oxidation reactions, particularly at the methoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced at the carboxamide group to form the corresponding amine. Reducing agents such as lithium aluminum hydride or borane can be used for this purpose.
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Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydride and alkyl halides can be used to introduce alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar in structure but lacks the benzodioxine ring, making it less complex.
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Similar but with a carboxylic acid group instead of a carboxamide group.
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-amine: Similar but with an amine group instead of a carboxamide group.
Uniqueness
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of the methoxyphenyl group, the benzodioxine ring system, and the carboxamide functional group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-12-7-3-2-6-11(12)17-16(18)15-10-20-13-8-4-5-9-14(13)21-15/h2-9,15H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEPWJBLCIKKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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